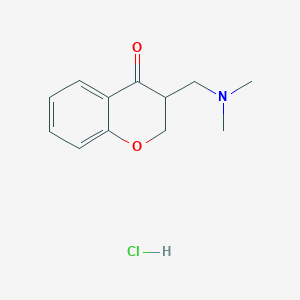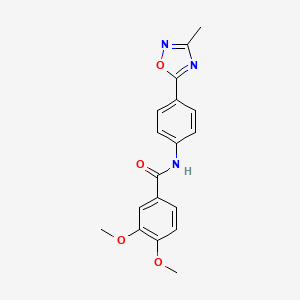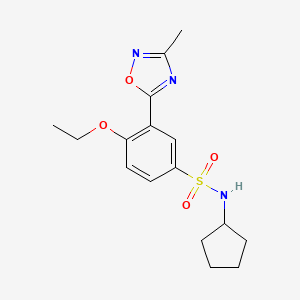
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors), which are being investigated for their ability to treat various autoimmune and inflammatory diseases.
Mecanismo De Acción
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide inhibits the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been shown to reduce the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and proliferation of T cells and B cells, which play a key role in the pathogenesis of autoimmune and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It has been extensively studied and has a well-characterized mechanism of action, making it a useful tool for investigating the role of JAKs in various biological processes. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of interest is its potential use in combination with other immunosuppressive drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is its potential use in the treatment of certain types of cancer, where JAKs have been implicated in tumor growth and survival. Finally, there is also interest in developing more selective JAK inhibitors that target specific isoforms of JAKs, which may have fewer off-target effects and greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, starting with the reaction between 4-bromo-1-cyclopentylbenzene and ethyl 4-aminobenzenesulfonate to form N-cyclopentyl-4-ethoxybenzenesulfonamide. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazol-5-amine to yield the final product, N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which play a key role in the signaling pathways of many cytokines and growth factors involved in immune and inflammatory responses.
Propiedades
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-22-15-9-8-13(10-14(15)16-17-11(2)18-23-16)24(20,21)19-12-6-4-5-7-12/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSRWXWZPIWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)
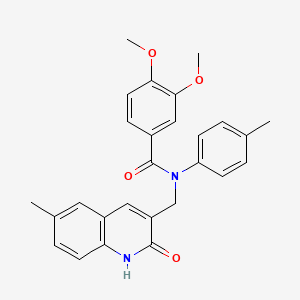
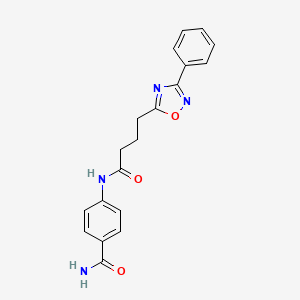
![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)
![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)


![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
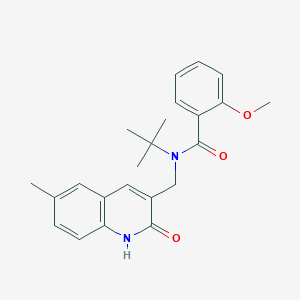
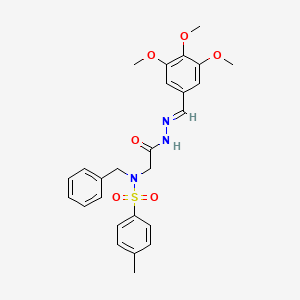

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)
